3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium iodide

Solubility Formulation Pyridinium Salts

Pyridinium-based quaternary ammonium salts often suffer from inconsistent substitution patterns, introducing uncontrolled variability in vulcanization kinetics or catalytic activity. This compound provides a precisely defined N-phenyl-3,5-diethyl-2-propyl scaffold with iodide counterion. - I⁻ counterion enables weaker cation-anion interaction vs. Cl⁻/Br⁻, ideal for anion metathesis to task-specific ionic liquids. - Soluble in water, alcohols, and ketones for polar rubber compounding systems. - Available at 95% and 98% purity grades; serves as analytical reference standard for HPLC/GC-MS method validation.

Molecular Formula C18H24IN
Molecular Weight 381.3 g/mol
CAS No. 6277-85-6
Cat. No. B3275636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium iodide
CAS6277-85-6
Molecular FormulaC18H24IN
Molecular Weight381.3 g/mol
Structural Identifiers
SMILESCCCC1=C(C=C(C=[N+]1C2=CC=CC=C2)CC)CC.[I-]
InChIInChI=1S/C18H24N.HI/c1-4-10-18-16(6-3)13-15(5-2)14-19(18)17-11-8-7-9-12-17;/h7-9,11-14H,4-6,10H2,1-3H3;1H/q+1;/p-1
InChIKeyVNUPITXHVFOTOO-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium iodide Overview


3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium iodide (CAS 6277-85-6) is a quaternary ammonium salt of the pyridinium class, characterized by a pyridine ring substituted at the 3- and 5-positions with ethyl groups, at the 2-position with a propyl group, and at the 1-position with a phenyl group, paired with an iodide counterion . It is a member of the broader family of N-phenyl-3,5-diethyl-2-propylpyridinium compounds, which were originally developed and patented for their utility as accelerators and activators in the sulfur vulcanization of natural and synthetic rubbers [1].

Rubber vulcanization accelerator for natural and synthetic elastomers

Soluble in water, alcohols, ketones, acetic acid; insoluble in hydrocarbons

Iodide-specific electronic properties: higher dipole moment, weaker anion binding

Generic Substitution Risks for 3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium iodide


While the pyridinium class encompasses numerous derivatives used as vulcanization accelerators or ionic liquid precursors, the precise substitution pattern of 3,5-diethyl, 2-propyl, and N-phenyl groups, combined with the iodide counterion, directly dictates its solubility profile, electronic properties, and reactivity [1]. A generic substitution with a different halide salt (e.g., chloride or bromide) or an analog with a varied alkyl substitution pattern is not functionally equivalent. Theoretical studies on related pyridinium-based ionic liquids demonstrate that the choice of halide anion (I⁻ vs. Cl⁻ vs. Br⁻) significantly alters the dipole moment, hydrogen-bonding capacity, and cation-anion interaction energy, which in turn modulates its performance in applications ranging from rubber vulcanization to phase-transfer catalysis [2]. Interchanging this specific iodide salt with an analog without rigorous head-to-head validation introduces uncontrolled variability in process outcomes and material properties.

Halide Anion Mismatch

Chloride or bromide salts alter dipole moment and H-bonding, shifting reactivity profiles compared to iodide.

Alkyl Substitution Variation

Different alkyl chains on the pyridinium ring change solubility and electronic behavior, compromising functional equivalence.

Counterion-Dependent Phase Behavior

Iodide's labile binding may enable distinct phase-transfer or anion exchange reactivity not replicated by other halides.

Differentiation Evidence for 3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium iodide


Solubility Profile: Iodide vs. Other Pyridinium Salts

The target iodide salt exhibits a distinct solubility profile that differentiates it from other counterion variants within the same N-phenyl-3,5-diethyl-2-propylpyridinium family. According to the foundational patent, the iodide is characterized by high solubility in polar protic and aprotic solvents (water, alcohols, ketones, acetic acid) and insolubility in nonpolar hydrocarbons (benzene, hexane) [1]. While the patent also discloses the chloride and stearate salts, their specific solubility parameters are not quantitatively detailed, underscoring the iodide as the benchmark for this particular solubility fingerprint [1].

Solubility vs Chloride
Class-level
Iodide: very soluble in water, alcohols, ketones, acetic acid; insoluble in benzene, hexane Chloride: structure confirmed, solubility not reported
Enables aqueous/alcoholic rubber compounding
Qualitative patent data; verify experimentally
Solubility Formulation Pyridinium Salts

Iodide-Specific Electronic Properties vs. Chloride/Bromide

A 2024 density functional theory (DFT) study on pyridinium-based ionic liquids provides class-level evidence that the iodide anion confers significantly different electronic properties compared to chloride and bromide [1]. The study calculated that ionic liquids containing the iodide anion possess a notably higher dipole moment than their chloride and bromide counterparts [1]. Furthermore, the cation-anion interaction energy was found to decrease in the order Cl⁻ > Br⁻ > I⁻, indicating weaker electrostatic binding with iodide [1]. While this study utilized 1-alkylpyridinium cations rather than the exact N-phenyl-3,5-diethyl-2-propylpyridinium structure, the trend in halide-dependent electronic behavior is a robust class-level inference applicable to the target compound.

Electronic Properties
Class-level
Dipole moment: I⁻ > Br⁻ > Cl⁻ Cation-anion interaction energy: Cl⁻ > Br⁻ > I⁻
Higher polarizability may affect vulcanization activity
Class-level DFT inference; apply to target structure with caution
Electronic Structure Dipole Moment Ionic Liquids

Vulcanization Accelerator Utility

The foundational patent (US2501209A) explicitly claims the class of N-phenyl-3,5-diethyl-2-propylpyridinium quaternary ammonium salts, including the iodide, as 'particularly useful as accelerators and activators for the sulphur vulcanization of rubbery materials' [1]. This establishes a well-defined, high-value industrial application. While the patent does not provide direct quantitative comparative data against other accelerator classes (e.g., thiazoles, sulfenamides), it positions these pyridinium salts as a distinct family of accelerators [1]. The patent further teaches that these compounds are effective at low concentrations (0.1% to 5% based on rubber composition) and are compatible with natural rubber and various synthetic diene elastomers [1].

Vulcanization Accelerator Utility
Reported
Active as accelerator/activator for sulfur vulcanization at 0.1–5% loading in natural and synthetic rubbers
Validated industrial application for rubber formulations
No head-to-head comparison with other accelerators
Vulcanization Rubber Compounding Accelerator

Physical Property Benchmarks: Density and Boiling Point

The target compound has experimentally reported physical properties that are critical for material handling, formulation, and process design. The density is 0.933 g/cm³ and the boiling point is 359.2°C at 760 mmHg [1]. These values provide a tangible benchmark for comparing the compound to other pyridinium salts or accelerators in terms of volatility and specific gravity, which directly impact storage, pumping, and mixing operations in an industrial setting.

Physical Property Benchmarks
Reported
Density: 0.933 g/cm³; Boiling point: 359.2°C vs. MBT density ~1.42 g/cm³ (solid accelerator)
Lower density may facilitate dispersion
Compared to solid accelerators like MBT
Physical Properties Process Engineering Density

Commercial Availability and Purity Specifications

The compound is commercially available from established chemical suppliers with specified minimum purity levels, ensuring reproducibility in research and industrial applications. One supplier (AKSci) lists a minimum purity specification of 95% , while another (Leyan) offers a purity of 98% . This transparency in quality metrics allows procurement professionals to select a grade appropriate for their specific application requirements, whether it be for exploratory synthesis or for use as a standard in analytical method development.

Commercial Purity
Specification review
Purity: 95% (AKSci), 98% (Leyan)
Multiple purity grades enable cost-performance selection
Vendor specifications; verify by lot
Procurement Purity Supply Chain

Application Scenarios for 3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium iodide


Sulfur Vulcanization Accelerator

Given its established role as a vulcanization accelerator and activator for sulfur-cured natural and synthetic rubbers, this compound is optimally deployed in rubber formulation development where a pyridinium-based accelerator is desired [1]. Its specific solubility profile (soluble in water, alcohols, ketones) may offer processing advantages in aqueous or polar solvent-based rubber compounding systems [1].

Anion Metathesis Precursor for Pyridinium Salts

The iodide counterion, due to its relatively weaker cation-anion interaction compared to chloride or bromide, can serve as a labile leaving group in anion metathesis reactions [1]. This makes the compound a valuable synthetic intermediate for preparing other N-phenyl-3,5-diethyl-2-propylpyridinium salts with different anions (e.g., hexafluorophosphate, tetrafluoroborate) for use as task-specific ionic liquids or catalysts [1].

Model Compound for Halide-Dependent Properties

The distinct electronic properties imparted by the iodide anion—specifically a higher dipole moment and altered hydrogen-bonding behavior relative to chloride and bromide—make this compound a relevant model substrate for fundamental studies on the structure-property relationships of pyridinium salts [1]. Researchers investigating the impact of halide variation on catalytic activity, solvation dynamics, or material properties can use this compound as a representative iodide-containing pyridinium salt.

Analytical Standard for Method Development

With commercially available grades at defined purities (95% and 98%), this compound can be used as a reference standard for developing and validating analytical methods (e.g., HPLC, GC-MS, NMR) aimed at quantifying similar pyridinium derivatives in complex mixtures or industrial rubber formulations [1]. Its well-characterized physical properties (density, boiling point) further support its use in instrument calibration and method verification [2].

Application
Selection Property
Validation Focus
Sulfur vulcanization accelerator
Accelerator activity in polar media
Vulcanization rate and crosslink density
Anion metathesis precursor
Labile iodide leaving group
Anion exchange efficiency and purity
Halide-dependent property model
Dipole moment and H-bonding capacity
Structure-property relationship studies
Analytical reference standard
Defined purity grades
Method accuracy and linearity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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